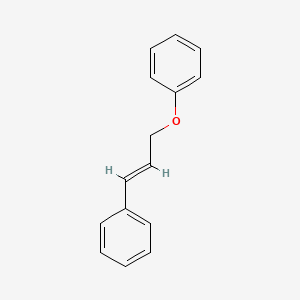
Cinnamyl phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1E)-3-phenoxyprop-1-en-1-yl]benzene is an organic compound with the molecular formula C15H14O It is characterized by a phenoxy group attached to a prop-1-en-1-yl group, which is further connected to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-phenoxyprop-1-en-1-yl]benzene typically involves the reaction of phenol with propenylbenzene under specific conditions. One common method is the electrophilic aromatic substitution, where phenol reacts with propenylbenzene in the presence of a catalyst such as aluminum chloride (AlCl3) to form the desired product .
Industrial Production Methods
On an industrial scale, the production of [(1E)-3-phenoxyprop-1-en-1-yl]benzene may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
化学反应分析
Types of Reactions
[(1E)-3-phenoxyprop-1-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form corresponding phenoxypropionic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield phenoxypropane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Br2, Cl2) with Lewis acids (AlCl3, FeCl3) as catalysts.
Major Products Formed
Oxidation: Phenoxypropionic acid derivatives.
Reduction: Phenoxypropane derivatives.
Substitution: Halogenated phenoxyprop-1-en-1-ylbenzene derivatives.
科学研究应用
[(1E)-3-phenoxyprop-1-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity
作用机制
The mechanism of action of [(1E)-3-phenoxyprop-1-en-1-yl]benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
[(1E)-3-phenoxyprop-1-en-1-yl]benzene can be compared with other similar compounds such as:
Phenylpropene: Similar in structure but lacks the phenoxy group, resulting in different reactivity and applications.
Phenoxybenzene: Contains a phenoxy group attached directly to the benzene ring, differing in its chemical behavior and uses.
Phenylpropenylbenzene: Similar structure but with variations in the position of the double bond, affecting its chemical properties
Conclusion
[(1E)-3-phenoxyprop-1-en-1-yl]benzene is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for research and development in multiple fields.
属性
CAS 编号 |
16519-25-8 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC 名称 |
[(E)-3-phenoxyprop-1-enyl]benzene |
InChI |
InChI=1S/C15H14O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+ |
InChI 键 |
LLOUPYJHSJUFQI-JXMROGBWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14123595.png)
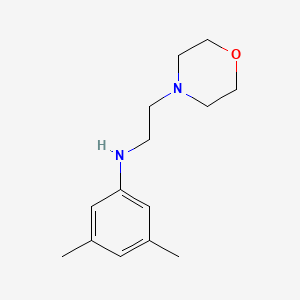
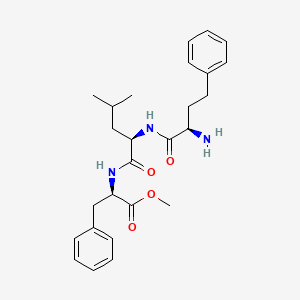
![(2R,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14123629.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14123636.png)
![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14123640.png)
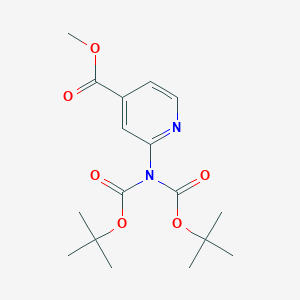
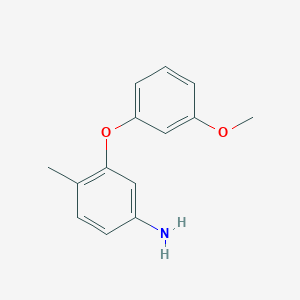
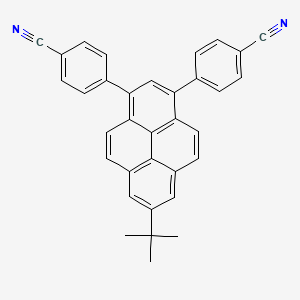
![N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide](/img/structure/B14123657.png)
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)

